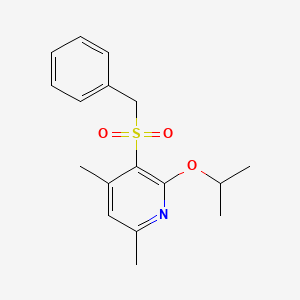

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine

Vue d'ensemble

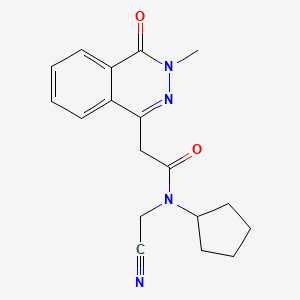

Description

The compound “3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with an isopropoxy group at the 2-position, a benzylsulfonyl group at the 3-position, and methyl groups at the 4 and 6 positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylsulfonyl group would likely have a significant impact on the compound’s overall structure and properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The benzylsulfonyl group could also potentially undergo various reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the nonpolar isopropoxy and methyl groups would impact the compound’s solubility, polarity, and reactivity .

Applications De Recherche Scientifique

Enzyme Inhibition

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine: has potential applications in the development of enzyme inhibitors. For instance, compounds with a benzylsulfonyl moiety have been explored for their ability to inhibit the enzyme dihydrofolate reductase . This enzyme is crucial in the synthesis of nucleotides and its inhibition can lead to the development of anticancer and antibacterial drugs.

Anticancer Activity

The structural features of this compound suggest it could be synthesized into analogs that exhibit anticancer properties. The benzylsulfonyl group, when attached to certain heterocyclic frameworks like indoles, has shown promise in the development of new anticancer agents .

Antibacterial Properties

Sulfonamide-based compounds, such as those containing the benzylsulfonyl group, have a long history of use as antibacterial agents. The compound could be a precursor for the synthesis of new sulfonamide derivatives with enhanced antibacterial efficacy .

Antiviral Research

The compound’s structure is conducive to chemical modifications that could explore its use in antiviral drug development. Modifications at the pyridine ring, for instance, could lead to the discovery of novel compounds with antiviral activities .

Molecular Spectroscopy

In molecular spectroscopy, this compound could be used as a standard or reference material due to its unique spectral properties. It could help in the characterization of new materials or in the development of novel characterization methods .

Drug Design and Production

Given its structural complexity and the presence of multiple functional groups, 3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine could serve as a key intermediate in the design and production of a variety of drugs. Its molecular framework allows for a range of substitutions that can lead to pharmacologically active derivatives .

Pharmacophore Modeling

The compound could be used in pharmacophore modeling to identify and design new drug candidates. Its structure could serve as a template for the creation of new molecules that mimic its biological activity .

Antioxidant Research

Compounds with a benzylsulfonyl group have been associated with antioxidant properties. As such, this compound could be investigated for its potential role in combating oxidative stress-related diseases .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-12(2)21-17-16(13(3)10-14(4)18-17)22(19,20)11-15-8-6-5-7-9-15/h5-10,12H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBSNZQZLDURTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=CC=C2)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321205 | |

| Record name | 3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665707 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Benzylsulfonyl)-2-isopropoxy-4,6-dimethylpyridine | |

CAS RN |

262439-82-7 | |

| Record name | 3-benzylsulfonyl-4,6-dimethyl-2-propan-2-yloxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)

![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879130.png)

![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2879133.png)

![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea](/img/structure/B2879134.png)